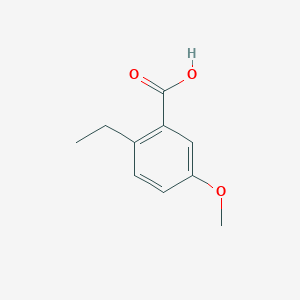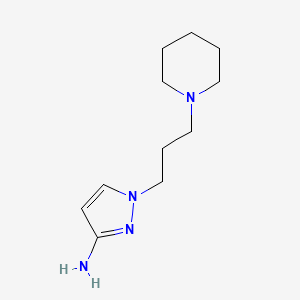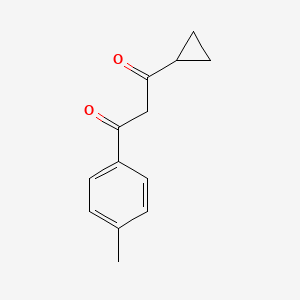![molecular formula C7H12Cl2N2OS B13625327 [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride is a compound that belongs to the class of azetidinones and thiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride can be achieved through various methods. One common approach involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and provides high yields of the desired product . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and molecular iodine as a catalyst is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anticancer, and antioxidant properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidinone and thiazole moieties allow it to bind to enzymes and receptors, inhibiting their activity and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other azetidinones and thiazoles, such as 2-(azetidin-3-yl)-1,3-benzothiazole dihydrochloride and 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives .
Uniqueness: What sets [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride apart from similar compounds is its unique combination of azetidinone and thiazole moieties. This combination allows it to exhibit a broader range of biological activities and interact with a wider variety of molecular targets .
Propiedades
Fórmula molecular |
C7H12Cl2N2OS |
|---|---|
Peso molecular |
243.15 g/mol |
Nombre IUPAC |
[2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2OS.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H |
Clave InChI |
IYKIIDSDCOUNEP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(S2)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


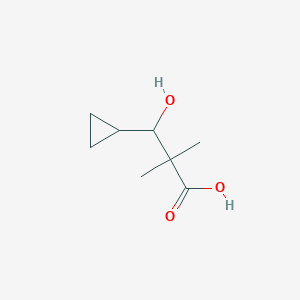
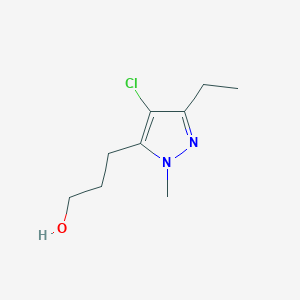
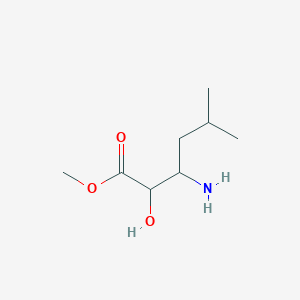
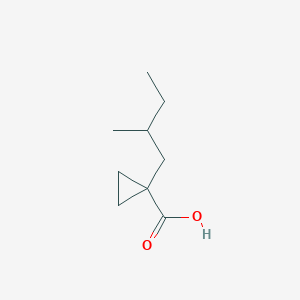
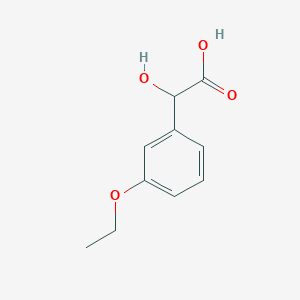
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)


